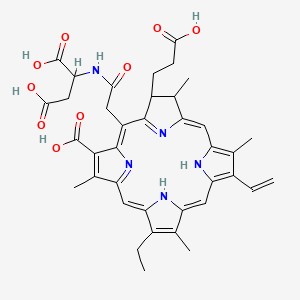

Monoaspartyl chlorin e6

Description

Historical Perspectives on Chlorin-Based Photosensitizers in Academic Research

Photodynamic therapy (PDT) is a therapeutic modality that utilizes a combination of a photosensitizing agent, light of a specific wavelength, and molecular oxygen to elicit a cytotoxic effect. oncotarget.com The foundation of PDT research was built upon first-generation photosensitizers, most notably hematoporphyrin (B191378) derivative (HpD) and its more purified form, Photofrin®. researchgate.netdoi.org These early photosensitizers, while groundbreaking, presented several limitations for researchers. They were often complex and variable mixtures of monomers, dimers, and oligomers, which made precise dosimetric and mechanistic studies challenging. researchgate.net Furthermore, their primary light absorption peak is around 630 nm, a wavelength with relatively shallow penetration into biological tissues. doi.org

These limitations spurred academic research into new classes of photosensitizers, leading to the development of second-generation agents. researchgate.net Among the most promising were the chlorins. doi.org Chlorins are tetrapyrrole pigments, structurally related to porphyrins, but with one of the pyrrole (B145914) rings in a reduced (dihydro) state. nih.gov This seemingly minor structural modification results in a significant and advantageous shift in the molecule's light absorption properties. nih.gov

The primary driver for the academic focus on chlorins was their strong absorption band in the red to near-infrared (NIR) region of the electromagnetic spectrum, typically between 650 and 800 nm. doi.orgnih.gov Light in this "phototherapeutic window" can penetrate much deeper into tissue, a critical factor for treating larger or more invasive lesions. nih.gov Research also indicated that many chlorins possess a high quantum yield of singlet oxygen, the primary cytotoxic agent in Type II PDT, and tend to clear from the body more rapidly than first-generation compounds, potentially reducing the duration of side effects like skin photosensitivity. nih.gov Many of these promising chlorins are derived from chlorophyll (B73375), the abundant natural pigment in plants, making them an accessible and versatile platform for chemical modification and study. doi.orgnih.gov

Evolution and Significance of Monoaspartyl Chlorin (B1196114) e6 as a Second-Generation Photosensitizer

Within the broader class of chlorins, Monoaspartyl chlorin e6 (MACE), also referred to in scientific literature as NPe6 or Talaporfin, emerged as a compound of particular significance. researchgate.netoup.comsemanticscholar.org Its development represented a clear evolution from the ill-defined mixtures of first-generation sensitizers. A key characteristic of this compound is that it is a pure, single chemical entity. oup.comresearchgate.netnih.gov This high purity, often confirmed by methods like high-pressure liquid chromatography, allows for precise quantification and ensures reproducibility in research, a fundamental requirement for rigorous scientific investigation. oup.comnih.gov

This compound is a derivative of chlorin e6, which is itself obtained from natural chlorophyll. doi.orgnih.gov The chemical attachment of a single aspartic acid amino acid residue to the chlorin e6 macrocycle is a deliberate modification designed to improve the compound's amphiphilicity—its balance of hydrophilic and lipophilic properties. acs.orgacs.org This modification is crucial for its behavior in biological systems.

The photophysical properties of this compound are a primary reason for its importance in research. It exhibits a strong, characteristic absorption peak at a longer wavelength of approximately 664 nm, which falls squarely within the desired phototherapeutic window for deeper tissue activation. oup.comnih.gov The significance of this compound in academic research lies in its status as a well-defined molecular probe. It enabled scientists to move beyond the general effects observed with porphyrin mixtures and to investigate the specific mechanisms of second-generation PDT with greater accuracy, including its uptake, subcellular localization, and precise mode of inducing cell death. oup.comresearchgate.net

Table 1: Comparative Properties of Photosensitizer Generations This is an interactive table. You can sort and filter the data.

| Feature | First-Generation (e.g., Hematoporphyrin Derivative) | Second-Generation (e.g., this compound) |

|---|---|---|

| Chemical Purity | Complex mixture of monomers, dimers, and oligomers. researchgate.net | Pure, single monomeric compound. oup.comnih.gov |

| Wavelength of Max Absorption (Red Region) | ~630 nm. doi.org | ~664 nm. oup.comnih.gov |

| Primary Subcellular Localization | Primarily mitochondria. researchgate.net | Primarily lysosomes. oup.comresearchgate.netnih.gov |

| Source | Derived from hemoglobin. | Derived from chlorophyll. doi.org |

Overview of Major Research Domains for this compound

Research into this compound has spanned several distinct therapeutic areas, with oncology being the most prominent.

Oncology Research: The principal application explored for this compound is in the photodynamic therapy of cancer. nih.govnih.gov Upon activation with 664 nm light, it generates cytotoxic reactive oxygen species that can lead to tumor necrosis. nih.govmdpi.com A pivotal area of investigation has been its mechanism of action at the subcellular level. Early in vitro studies using fluorescence microscopy revealed that, unlike first-generation sensitizers that often localize in the mitochondria, this compound preferentially accumulates in the lysosomes of cells. oup.comnih.gov Subsequent research using electron microscopy confirmed that PDT with this agent leads to the initial destruction of lysosomes. researchgate.net This distinct lysosomal pathway of cell death is a significant research finding and a key differentiator from other photosensitizers. Further research has explored incorporating it into various nanoparticle delivery systems to enhance its therapeutic potential. semanticscholar.orgnih.gov

Ophthalmology Research: The compound has also been investigated for the treatment of ocular diseases characterized by abnormal blood vessel growth (neovascularization). Research in primate models of laser-induced choroidal neovascularization (CNV), a condition related to age-related macular degeneration, demonstrated that this compound selectively accumulates within these abnormal vascular structures while clearing rapidly from surrounding healthy retinal tissue. researchgate.net This selective targeting is a critical area of study for potential ophthalmic applications.

Antimicrobial Research: Another active domain is antimicrobial photodynamic therapy (aPDT). Research has demonstrated the potential of chlorin e6 and its derivatives to kill a variety of pathogenic microbes. researchgate.netplos.org Specific studies have examined the anti-inflammatory and antimicrobial effects of chlorin e6-mediated PDT on Propionibacterium acnes, the bacterium implicated in inflammatory acne, and on multi-species biofilms related to periodontitis. plos.orgnih.gov

Table 2: Summary of Key Research Findings for this compound This is an interactive table. You can sort and filter the data.

| Research Domain | Key Finding | Description |

|---|---|---|

| Oncology | Lysosomal Localization | Fluorescence and electron microscopy studies showed that this compound accumulates in and initially destroys cellular lysosomes upon photoactivation, a distinct mechanism from many other photosensitizers. oup.comresearchgate.netnih.gov |

| Oncology | Tumor Necrosis | In early clinical research on superficial tumors, PDT with this compound was observed to cause immediate tissue blanching followed by marked necrosis of the tumor mass. nih.gov |

| Ophthalmology | Selective Vascular Accumulation | In primate models of choroidal neovascularization, the photosensitizer demonstrated selective accumulation and retention within the abnormal blood vessels compared to the surrounding healthy retinal circulation. researchgate.net |

| Antimicrobial | Anti-inflammatory & Antimicrobial Effect | Research has shown that PDT using chlorin e6 can suppress the inflammatory response induced by bacteria such as P. acnes in skin cell models. plos.org |

Structure

2D Structure

Properties

Molecular Formula |

C38H41N5O9 |

|---|---|

Molecular Weight |

711.8 g/mol |

IUPAC Name |

2-[[2-[7-carboxy-3-(2-carboxyethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioic acid |

InChI |

InChI=1S/C38H41N5O9/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52) |

InChI Key |

SIEXFRDYNDREBM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |

Synonyms |

laserphyrin mono-L-aspartyl chlorin e6 monoaspartyl chlorin e6 N-aspartyl chlorin e6 N-aspartylchlorin e6 NPe6 Talaporfin talaporfin sodium |

Origin of Product |

United States |

Synthesis and Chemical Derivatization Strategies of Monoaspartyl Chlorin E6

Methodologies for Monoaspartyl Chlorin (B1196114) e6 Synthesis

The synthesis of monoaspartyl chlorin e6 primarily involves the modification of naturally occurring chlorophyll (B73375) derivatives. These methods have been scaled up for larger production, with ongoing efforts to improve efficiency and reduce environmental impact.

Partial Synthesis from Natural Chlorophyll Derivatives

The journey to synthesize this compound begins with the extraction of chlorophyll a from sources like Spirulina platensis. nih.govmdpi.com Chlorophyll a is then converted to pheophytin a. nih.gov From pheophytin a, two primary synthetic routes lead to chlorin e6 (Ce6), the precursor to this compound. One route proceeds via methyl pheophorbide a, while the other is a more direct conversion from pheophytin a. mdpi.com The synthesis of the final this compound product involves the regioselective conjugation of an aspartic acid residue to the chlorin e6 macrocycle. mdpi.comresearchgate.net Initially, the structure of NPe6 (this compound) was misidentified as having the aspartyl group at the 17³-position. nih.gov However, further spectroscopic and synthetic studies, including X-ray crystallography, confirmed that the correct structure has the aspartyl residue attached to the 15²-position. researchgate.netdntb.gov.ua

Pilot-Plant Scale Synthetic Approaches and Optimization

Researchers have developed and optimized pilot-plant scale syntheses of chlorin e6 to improve efficiency and yield. mdpi.com Conventional methods often require significant time and large volumes of solvents. mdpi.com Modified, greener synthetic methods have been introduced that significantly reduce both the reaction/extraction time and the amount of solvents needed. mdpi.com For instance, one optimized method for producing the trisodium (B8492382) salt of Ce6 from Spirulina biomass involved heating a solution of pheophytin in acetone (B3395972) to reflux and then adding 1M NaOH to facilitate phytyl hydrolysis and the opening of the E-ring. mdpi.com This modified approach resulted in a notable yield of Ce6. mdpi.com

Comparison of two synthetic methodologies for preparing chlorin e6 from Spirulina platensis revealed that altering solvent quantities and reaction times can significantly impact the process. mdpi.com For example, using 96% ethanol (B145695) and hexane (B92381) for chlorophyll a extraction and 2N HCl for the conversion to pheophytin a reduced the reaction time compared to using 99.9% ethanol and a longer reaction period. mdpi.com

Regioselective Functionalization and Amino Acid Conjugation

Chlorin e6 possesses three carboxylic acid groups at positions 13¹, 15², and 17³, which allows for regioselective conjugation of amino acids. mdpi.comresearchgate.net The position of this conjugation significantly influences the properties of the resulting molecule. nih.gov Synthetic strategies have been developed to selectively attach amino acids like aspartic acid and lysine (B10760008) to each of these positions. nih.gov Molecular modeling studies have revealed that the conformation of the resulting conjugate is dependent on the substitution site. For instance, 17³-substituted conjugates tend to be L-shaped, while 15² and 13¹ regioisomers adopt more extended, almost linear conformations. nih.gov This linear shape is thought to enhance binding to biomolecules. mdpi.com

Identification and Analysis of Synthetic Intermediates and Impurities

The synthesis of chlorin e6 can lead to the formation of various process-related impurities and degradation products. nih.govresearchgate.net Understanding and identifying these impurities is crucial for ensuring the quality and safety of the final product. nih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is a key analytical technique used to monitor the formation of intermediates and identify impurities during the synthesis process. nih.govresearchgate.net

One identified process-related impurity is rhodin g₇ 7¹-ethyl ester, which is formed from chlorophyll b rather than chlorophyll a, the primary source of chlorin e6. nih.gov The structure of this impurity has been elucidated using NMR and high-resolution mass spectrometry (HRMS). nih.gov Other identified impurities include monoethyl ester of chlorin e6 and chlorin e4, a degradation product that accumulates during the basic hydrolysis of the exocyclic ring. researchgate.net

Design and Synthesis of Novel this compound Derivatives

To further enhance the properties of this compound, researchers have designed and synthesized novel derivatives by introducing various functional groups.

pH-Sensitive and Redox-Responsive Modifications

The therapeutic efficacy of photosensitizers can be significantly enhanced by designing delivery systems that respond to specific physiological conditions within the tumor microenvironment, such as altered pH and redox potential. This section explores the inherent pH sensitivity of this compound and strategies to introduce redox-responsive features.

pH-Sensitive Modifications

The tumor microenvironment is often characterized by a lower extracellular pH compared to normal tissues. This acidity can be exploited to trigger the release or activation of therapeutic agents. This compound itself exhibits pH-dependent behavior due to its carboxylic acid groups.

Research has shown that the protonation of the carboxylate groups of chlorin derivatives significantly influences their interaction with cell membranes. A study investigating the pH-dependent membrane adsorption and distribution of MACE found that two of its carboxylate groups have pKa values below 6. researchgate.net This suggests that in the acidic tumor microenvironment, these groups will be protonated, altering the molecule's hydrophilicity and potentially its cellular uptake and subcellular localization.

The transfer rate of chlorin derivatives across lipid bilayers is strongly correlated with the pH of the surrounding medium. For some chlorins, acidic conditions accelerate their transfer across the membrane. However, for MACE, the rate of "flip-flop" across the membrane remains very low, even at a pH of 6. researchgate.net This indicates that while its protonation state changes, its ability to passively cross membranes may be limited, a factor that is critical in the design of delivery systems.

Further research has explored the development of nanoparticle systems that are designed to be pH-sensitive. For instance, a drug delivery system utilizing a pH-sensitive versatile nanoparticle has been shown to exhibit positive photodynamic therapy performance. researchgate.net While not exclusively focused on MACE, these studies highlight a general strategy where the photosensitizer is encapsulated in a carrier that destabilizes and releases its cargo in response to the acidic tumor environment.

Table 1: pKa Values of Carboxylate Groups in Chlorin Derivatives

| Compound | pKa Values of Carboxylate Groups | Reference |

| This compound (MACE) | Two pKa values below 6 | researchgate.net |

| Chlorin e6 (CE) | Between 6 and 8 | researchgate.net |

| Rhodin G7 (RG) | Between 6 and 8 | researchgate.net |

Redox-Responsive Modifications

The intracellular environment of tumor cells is characterized by a significantly higher concentration of reducing agents, such as glutathione (B108866) (GSH), compared to the extracellular space. This redox gradient provides a stimulus for the targeted release of drugs within cancer cells. Redox-responsive linkers, such as disulfide (-S-S-) and diselenide (-Se-Se-) bonds, are stable in the bloodstream but are cleaved in the presence of high GSH levels, triggering drug release.

Several strategies have been developed to incorporate redox-responsive linkers into chlorin e6-based nanosystems:

Disulfide-Linked Conjugates: Researchers have synthesized dextran-chlorin e6 conjugates with a disulfide linkage. These nanoparticles were designed for specific targeting and were shown to release chlorin e6 in the presence of dextranase (B8822743) or GSH, indicating their responsiveness to both enzymatic and redox stimuli. researchgate.net Another approach involved the development of β-cyclodextrin nanophotosensitizers where chlorin e6 was conjugated via a disulfide bond, creating a redox-sensitive delivery system. mdpi.com

Diselenide-Linked Conjugates: Diselenide bonds are known to be more sensitive to redox conditions than disulfide bonds. One study detailed the development of micelles composed of hyaluronic acid (HA) and chlorin e6 linked by a diselenide bond (HA-SeSe-Ce6). nih.gov These micelles were designed to target CD44-overexpressing cancer cells and release the photosensitizer in the reductive tumor environment. The synthesis involved coupling HA with bis(aminoethyl)diselenide and then with chlorin e6 using carbodiimide (B86325) chemistry. The release of Ce6 from these micelles was significantly enhanced in the presence of GSH. nih.gov

Another example is the synthesis of nanophotosensitizers composed of methoxy (B1213986) poly(ethylene glycol) (mPEG), chlorin e6, and phenylboronic acid pinacol (B44631) ester (PBAP) with diselenide linkages. researchgate.net These conjugates were designed for reactive oxygen species (ROS)-sensitive photodynamic therapy.

Table 2: Examples of Redox-Responsive this compound Derivatives

| Derivative | Linker | Stimulus for Release | Key Findings | Reference |

| Dextran-ss-Chlorin e6 | Disulfide | Glutathione (GSH), Dextranase | Specific release in reductive and enzymatic environments. | researchgate.net |

| β-Cyclodextrin-ss-Chlorin e6 | Disulfide | Glutathione (GSH) | Redox-sensitive release from a cyclodextrin-based nanocarrier. | mdpi.com |

| Hyaluronic acid-SeSe-Chlorin e6 | Diselenide | Glutathione (GSH) | Targeted delivery and enhanced release in redox conditions. | nih.gov |

| mPEG-sese-Ce6PBAP | Diselenide | Reactive Oxygen Species (ROS) | ROS-sensitive release for enhanced photodynamic therapy. | researchgate.net |

The synthesis of these redox-responsive systems often involves multi-step chemical reactions. For instance, the fabrication of HA-SeSe-Ce6 micelles involved first the synthesis of the diselenide linker, followed by its conjugation to hyaluronic acid and finally the attachment of chlorin e6 using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). nih.gov The successful synthesis and responsiveness of these constructs are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, and their drug release profiles are studied under simulated physiological conditions.

Advanced Photophysical and Photochemical Mechanisms of Monoaspartyl Chlorin E6

Singlet Oxygen Generation and Quantum Yield Efficiency

Upon absorption of light, typically in the red region of the spectrum (around 654-664 nm), the Monoaspartyl chlorin (B1196114) e6 (MACE) molecule transitions from its ground state to an excited singlet state. nih.govnih.gov From this short-lived state, it can undergo a process called intersystem crossing to a more stable, long-lived excited triplet state. doi.orgias.ac.in It is this triplet state that is crucial for the primary photochemical event in photodynamic therapy (PDT). ias.ac.in

The excited triplet state of MACE can transfer its energy directly to molecular oxygen (O₂), which is unique for being in a triplet state in its ground form. nih.gov This energy transfer, known as a Type II photochemical process, excites the oxygen molecule to its highly reactive singlet state (¹O₂). nih.govnih.gov The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen.

Monoaspartyl chlorin e6 is recognized for its high efficiency in this regard. Research has determined the quantum yield of singlet oxygen production for MACE to be approximately 0.77 in a phosphate (B84403) buffer solution at pH 7.4. nih.govvulcanchem.com This high quantum yield signifies that MACE is a very effective producer of singlet oxygen, a key characteristic for a potent photosensitizer. doi.orgnih.gov The generation of singlet oxygen has been identified through its characteristic near-infrared luminescence. nih.gov The high efficiency of MACE in generating singlet oxygen is a primary reason for its effectiveness as a photosensitizer. nih.govescholarship.org

| Property | Value | Conditions | Source |

|---|---|---|---|

| Absorption Peak (Soret Band) | ~400 nm | Phosphate Buffer (pH 7.4) | nih.gov |

| Absorption Peak (Q-band) | ~654-664 nm | Phosphate Buffer (pH 7.4) | nih.govnih.gov |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.77 | Phosphate Buffer (pH 7.4) | nih.govvulcanchem.com |

| Triplet State Lifetime | ~300 µs | Under Argon | nih.gov |

Triplet State Dynamics and Quenching Mechanisms

The dynamics of the excited triplet state are fundamental to the photosensitizing action of MACE. After initial photoexcitation to the singlet state (S₁), the molecule efficiently undergoes intersystem crossing to the first excited triplet state (T₁). doi.org This triplet state is relatively long-lived compared to the singlet state, with a lifetime measured at approximately 300 microseconds in an oxygen-free (argon) environment. nih.gov This extended lifetime is critical as it allows sufficient time for the excited photosensitizer to interact with other molecules, particularly molecular oxygen. doi.orgias.ac.in

The primary quenching mechanism for the MACE triplet state in a biological system is its interaction with ground-state molecular oxygen. nih.gov This is an extremely efficient process, with a quenching rate constant (kQ) reported to be 1.9 x 10⁹ M⁻¹ s⁻¹. nih.gov This quenching event leads to the de-excitation of MACE back to its ground state and the simultaneous generation of singlet oxygen (the Type II reaction), which is the main photodynamic outcome. nih.gov

Oxygen itself acts as an active quencher. us.edu.pl The presence of oxygen significantly shortens the triplet state lifetime from hundreds of microseconds (in deoxygenated conditions) to well under a microsecond. us.edu.pl Other quenching pathways can exist, such as through aggregation. Photosensitizer dimerization or aggregation can lead to self-quenching, which often deactivates the excited state via non-productive pathways, potentially reducing the yield of singlet oxygen. us.edu.plmdpi.com The monomeric form of the photosensitizer is generally the most photochemically active. nih.gov

Photo-Oxidation Reactions with Biological Substrates

The highly reactive singlet oxygen generated by MACE upon light irradiation can oxidize a wide array of essential biological molecules, leading to cellular damage. The short lifetime and limited diffusion range of singlet oxygen mean that this damage is typically confined to the immediate vicinity of the photosensitizer's location within the cell. researchgate.net

Research has demonstrated that MACE can efficiently photo-oxidize a number of biological substrates. nih.gov These include amino acids such as cysteine, histidine, and tryptophan, which are susceptible to oxidation. nih.gov The photo-oxidation of these amino acid residues can lead to the inactivation of critical enzymes and structural proteins. Furthermore, MACE has been shown to photo-oxidize human serum albumin, indicating its potential to damage proteins. nih.gov

These photo-oxidation reactions are predominantly mediated by singlet oxygen. nih.gov This has been confirmed in studies where the reactions were efficiently inhibited by azide, a known physical quencher of singlet oxygen that does not quench the triplet state of MACE. nih.gov The damage to cellular components, particularly membranes (plasma, mitochondrial, lysosomal), is a primary consequence of these photo-oxidation events, ultimately triggering cell death pathways. doi.orgbiointerfaceresearch.com

Förster Resonance Energy Transfer (FRET) Mechanisms in Hybrid Systems

To enhance its therapeutic properties, MACE (often referred to generically as chlorin e6 or Ce6 in this context) has been incorporated into various nanostructured hybrid systems. In these systems, energy transfer mechanisms, including Förster Resonance Energy Transfer (FRET), can play a significant role. FRET is a non-radiative energy transfer process between two light-sensitive molecules (a donor and an acceptor) that are in close proximity, typically within 10 nm.

One area of investigation involves combining chlorins with upconversion nanoparticles (UCNPs). rsc.org UCNPs can absorb near-infrared (NIR) light, which has better tissue penetration, and emit light at a shorter wavelength (e.g., red light) that can then be absorbed by the chlorin molecule. The energy is transferred from the excited UCNP (donor) to the chlorin (acceptor), which then proceeds with its photochemical cycle to produce ROS. rsc.org This process allows for the activation of the photosensitizer in deeper tissues.

Photophysical Properties in Complex Biological Environments

The photophysical and photochemical behavior of MACE is significantly influenced by its local microenvironment within biological systems. Its amphiphilic nature, possessing both hydrophilic (aspartyl acid) and hydrophobic (porphyrin ring) regions, governs its interaction with cellular structures. us.edu.pltechscience.com

Subcellular Localization: Fluorescence microscopy studies have shown that MACE and its close derivative diaspartyl chlorin e6 (DACE) primarily localize in the lysosomes of cells. nih.govcolab.ws This is in contrast to other photosensitizers that may distribute more broadly throughout the cytoplasm or in mitochondria. nih.gove-ce.org The localization within specific organelles is critical, as the subsequent photodamage will be concentrated in these areas, dictating the initial cellular response and the ultimate cell death pathway. biointerfaceresearch.com

Aggregation: Like many porphyrin-based molecules, MACE can form aggregates in aqueous solutions. us.edu.pl Aggregation can alter the photophysical properties, often leading to a decrease in fluorescence and a reduced ability to generate singlet oxygen. us.edu.pl The interaction with biological components, such as binding to proteins like albumin or insertion into lipid membranes, can help to maintain the monomeric, photoactive form of the molecule. nih.gov

Cellular and Subcellular Interactions of Monoaspartyl Chlorin E6

Mechanisms of Cellular Internalization

The entry of Monoaspartyl chlorin (B1196114) e6 into cells is a multifaceted process governed by a combination of physicochemical properties of the molecule and the physiological characteristics of the cellular environment. Key mechanisms include pH-dependent uptake, the involvement of lipoproteins and receptor-mediated endocytosis, and the influence of electrostatic and hydrophobic interactions.

The pH of the extracellular microenvironment plays a crucial role in the cellular uptake of chlorin derivatives. For instance, the uptake of chlorin p6, a related compound, by Colo-205 cells increases at a lower pH, a phenomenon attributed to the increased lipophilicity of the drug due to protonation. ias.ac.in This principle is relevant as the tumor microenvironment is often more acidic than normal tissues. nih.gov Studies on chlorin e6 (Ce6), the parent compound of MACE, have shown that a decrease in pH from 7.4 to 6.5 enhances its affinity for liposomes and low-density lipoproteins (LDL) while decreasing its affinity for human serum albumin (HSA). nih.govfree.fr Specifically, the relative affinity of Ce6 for LDL versus HSA is multiplied by 4.6, and for membranes versus HSA, it is multiplied by 3.5 when the pH drops from 7.4 to 6.5. nih.gov This pH-mediated redistribution is thought to facilitate cellular uptake. nih.gov

Lipoproteins, particularly low-density lipoproteins (LDL), are significant carriers for many photosensitizers in the bloodstream and play a role in their cellular uptake. nih.govcapes.gov.brualberta.ca This is often attributed to the overexpression of LDL receptors on the surface of rapidly proliferating cells, such as those in tumors. nih.govnih.gov While MACE is a relatively water-soluble photosensitizer and is known to be primarily transported by albumin in circulation (around 87%), a smaller fraction (about 11%) is associated with the lipoprotein layer. ualberta.ca

It is important to note, however, that the distribution pattern of MACE in murine tissues suggests that an LDL-mediated mechanism may not be the sole explanation for its biodistribution. nih.gov

The interplay between electrostatic and hydrophobic interactions is fundamental to the association of MACE with cellular membranes. researchgate.netnih.govnih.govnih.gov The amphiphilic nature of MACE, possessing both hydrophobic macrocycles and hydrophilic aspartyl residues, dictates its partitioning between aqueous environments and lipid membranes. techscience.commdpi.com

Electrostatic interactions are significant drivers of membrane adsorption. researchgate.netnih.gov The negative charges of the carboxylate groups on MACE can interact with charged components of the cell membrane. researchgate.netnih.gov However, these interactions are modulated by the hydrophobicity of the molecule. nih.govnih.govescholarship.org An increase in hydrophobicity generally enhances membrane association. nih.gov The protonation of the carboxyl groups at lower pH, as discussed earlier, reduces the negative charge and increases hydrophobicity, thereby influencing membrane interaction. ias.ac.in

Role of Lipoproteins and Receptor-Mediated Endocytosis

Intracellular Trafficking and Subcellular Localization Dynamics

Following cellular internalization, the spatial distribution of Monoaspartyl chlorin e6 within the various subcellular compartments is a dynamic process that significantly influences its photodynamic efficacy. The localization pattern is determined by the physicochemical properties of the photosensitizer and the route of cellular entry.

A predominant site of accumulation for this compound is within lysosomes and other endocytic vesicles. nih.govscispace.comcolab.wsfrontiersin.org This localization is strongly suggested by fluorescence microscopy studies, which have shown that the primary site of MACE localization appears to be the lysosome. nih.gov This is often a consequence of cellular uptake via endocytosis. researchgate.netnih.gov

When photosensitizers are taken up through endocytic pathways, they are initially enclosed within endosomes. researchgate.netharvard.edu These endosomes mature and can fuse with lysosomes, leading to the accumulation of the photosensitizer within these acidic, degradative organelles. researchgate.netfrontiersin.org The lysosomal accumulation of MACE is a key aspect of its mechanism of action in certain therapeutic strategies, such as photochemical internalization (PCI), where light activation of the lysosomally-sequestered photosensitizer leads to the rupture of the lysosomal membrane and the release of other therapeutic agents into the cytoplasm. researchgate.net

While lysosomes are a primary localization site, this compound and its parent compound, chlorin e6, have also been found to distribute to other critical subcellular organelles, including mitochondria, the endoplasmic reticulum (ER), and the Golgi apparatus. techscience.comnih.govescholarship.orgnih.govscribd.comscribd.comntua.gr The relative distribution among these sites can vary and is crucial as the location of the photosensitizer determines the primary targets of photodamage upon light activation. frontiersin.orgmdpi.com

Mitochondria are a particularly important target for many photosensitizers. frontiersin.orgnih.govmdpi.com Accumulation in mitochondria can lead to the induction of apoptosis following photodynamic therapy due to the disruption of mitochondrial function and the release of pro-apoptotic factors. nih.gov Similarly, localization in the endoplasmic reticulum can trigger ER stress, another pathway leading to cell death. nih.govnih.gov Some studies have noted that chlorin e6 derivatives can accumulate in the Golgi apparatus as well. techscience.comresearchgate.net The specific localization within these various membrane-bound organelles is influenced by the photosensitizer's amphiphilicity, allowing it to interact with and partition into the lipid bilayers of these structures. nih.gov For example, a derivative of chlorin e6, Radachlorin, has been shown to accumulate in mitochondria, lysosomes, and the endoplasmic reticulum. techscience.com Another derivative, β-M-Ce6, distributes to mitochondria, lysosomes, and the Golgi apparatus. techscience.com

Table of Research Findings on MACE Cellular Interactions

| Interaction Type | Key Finding | References |

|---|---|---|

| pH-Dependent Uptake | Lower pH increases uptake due to protonation and increased lipophilicity. | ias.ac.innih.govfree.fr |

| Lipoprotein Binding | Primarily transported by albumin (87%), with minor association with lipoproteins (11%). | ualberta.ca |

| Receptor-Mediated Endocytosis | LDL-mediated uptake leads to lysosomal localization. | nih.gov |

| Electrostatic & Hydrophobic Forces | Both forces are crucial for membrane adsorption and are influenced by pH. | researchgate.netnih.gov |

| Lysosomal Accumulation | A primary site of localization, especially following endocytic uptake. | nih.govscispace.comcolab.ws |

| Mitochondrial Distribution | MACE and related chlorins can localize in mitochondria, a key target for inducing apoptosis. | techscience.comnih.govmdpi.com |

| ER & Golgi Localization | The endoplasmic reticulum and Golgi apparatus are also sites of accumulation for chlorin derivatives. | techscience.comnih.govresearchgate.net |

Interactions with Plasma Membrane and Cytoskeleton

The initial interaction of this compound with a cell occurs at the plasma membrane. Following incubation, fluorescence microscopy has shown that related chlorins can label the plasma membrane. nih.gov While the primary subcellular localization for MACE is reported to be the lysosomes, its journey to this organelle necessitates transit through or interaction with the plasma membrane. nih.govcolab.ws The cell membrane is a known target for damage by photosensitizers, which can lead to alterations in membrane integrity and function. scispace.commdpi.comnih.gov For instance, photodynamic therapy (PDT) can induce an influx of calcium ions across the plasma membrane, elevating intracellular calcium levels. nih.gov Furthermore, studies on the related compound chlorin e6 have demonstrated that its photodynamic effect can impact cytoskeleton proteins in human colon cancer cells. mdpi.com

Membrane Interactions and Permeability Studies

To elucidate the dynamics of MACE's interaction with cell membranes, studies have utilized model systems such as unilamellar vesicles composed of phospholipids. researchgate.netnih.govacs.org These models allow for detailed investigation into the adsorption, distribution, and translocation of the compound across a lipid bilayer, providing quantitative data on its membrane permeability. nih.govresearchgate.net

Adsorption to Phospholipid Bilayers

The adsorption of MACE to the outer monolayer of phospholipid vesicles is a critical first step in its membrane interaction. Research using NMR spectroscopy to study chlorin derivatives in the presence of dioleoyl-phosphatidyl-choline (DOPC) vesicles found that MACE readily adsorbs to the membrane surface. researchgate.netacs.org Its extent of external membrane adsorption was comparable to that of chlorin e6 (CE) and greater than that of rhodin G7 (RG). nih.govacs.org This process is influenced by a combination of electrostatic interactions and the aggregation state of the chlorin molecules. nih.govacs.org Both MACE and the related chlorin e6 demonstrate a high affinity for the vesicular phase. researchgate.net

| Compound | Relative External Membrane Adsorption | Primary Determinants |

|---|---|---|

| This compound (MACE) | High | Electrostatic Interactions & Aggregation |

| Chlorin e6 (CE) | High | |

| Rhodin G7 (RG) | Low | - |

Table 1. Comparison of membrane adsorption characteristics for different chlorin derivatives based on studies with DOPC vesicles. nih.govacs.org

Trans-Membrane Transfer (Flip-Flop) Rates

Once adsorbed to the outer leaflet of the lipid bilayer, a key question is the rate at which the molecule can transfer to the inner leaflet, a process known as "flip-flop". acs.org Studies monitoring the distribution of chlorins between the outer and inner phospholipid monolayers found that MACE has a significantly reduced trans-bilayer movement compared to chlorin e6. researchgate.net Even under acidic conditions (pH 6), which strongly accelerated the transfer of CE and RG across the membrane, the flip-flop rate for MACE remained very low. researchgate.netnih.govacs.org This suggests that MACE largely remains attached to the outer membrane layer after initial adsorption. nih.govresearchgate.net

| Compound | Trans-Membrane Transfer (Flip-Flop) Rate | Effect of Acidic pH (e.g., pH 6) |

|---|---|---|

| This compound (MACE) | Very Low | Remains very low |

| Chlorin e6 (CE) | pH-Dependent | Strongly accelerated |

| Rhodin G7 (RG) | pH-Dependent | Strongly accelerated |

Table 2. Comparison of trans-membrane transfer rates for different chlorin derivatives in model phospholipid bilayers. researchgate.netnih.govacs.orgresearchgate.net

Influence of Membrane Composition and Protonation State

The rate of chlorin transfer across a membrane is strongly correlated with the pH of the surrounding medium, which dictates the protonation state of the molecule's ionizable groups. nih.govacs.org The protonation of carboxylate groups is considered a major determinant of transfer rates. researchgate.netnih.gov For CE and RG, which have pKa values between 6 and 8, the acidic environment of tumors leads to increased protonation, neutralizing their charge and facilitating faster transfer across the bilayer. researchgate.netnih.gov

In stark contrast, MACE's slow flip-flop rate is attributed to its unique acid-base properties. Two of the carboxylate groups in MACE have pKa values below 6. researchgate.netnih.govacs.org This means that even at a pH of 6, these groups remain ionized (negatively charged). researchgate.net The resulting electrostatic interactions effectively retain the MACE molecules in the outer monolayer of the membrane, hindering their translocation to the inner leaflet. researchgate.net Additionally, membrane composition, such as the inclusion of cholesterol, can enhance membrane rigidity, which has been shown to decrease the flip-flop rates for related chlorins like CE. researchgate.net

Mechanisms of Photodynamic Action at the Preclinical Level

Induction of Cell Death Pathways

The cellular destruction initiated by MACE-PDT is primarily orchestrated through the induction of two main cell death pathways: apoptosis and necrosis. patsnap.compatsnap.compreprints.org The prevalence of one pathway over the other is influenced by factors such as the concentration of the photosensitizer and the light dose administered. nih.gov

Preclinical studies have consistently demonstrated that MACE-PDT induces both apoptotic and necrotic cell death in various cancer cell lines. preprints.orgnih.govplos.orgnih.gov Apoptosis, or programmed cell death, is characterized by distinct morphological changes such as cell shrinkage, membrane blebbing, and nuclear fragmentation. plos.orgnih.gov In vitro experiments using human glioma and esophageal squamous carcinoma cells have shown these classic signs of apoptosis following MACE-PDT. plos.orgnih.gov

Necrosis, a form of uncontrolled cell death, is also observed, particularly at higher doses of MACE and/or light. nih.govjst.go.jp This is evidenced by an increase in lactate (B86563) dehydrogenase (LDH) leakage from treated cells, a hallmark of compromised membrane integrity. nih.gov Some studies suggest that MACE-PDT can induce a programmed form of necrosis, termed necroptosis, which involves specific signaling pathways. nih.gov The balance between apoptosis and necrosis is critical, as apoptosis is generally considered a "cleaner" form of cell death that is less likely to provoke an inflammatory response compared to necrosis. harvard.edu

Table 1: Cell Death Modalities Induced by Monoaspartyl chlorin (B1196114) e6 (MACE)-PDT in Preclinical Models

| Cell Line | Primary Cell Death Pathway(s) | Key Findings |

|---|---|---|

| Human Glioblastoma (T98G, A172, U251) | Apoptosis, Necrosis | Dose-dependent induction of apoptosis is the primary mode of cell death. nih.gov Higher doses lead to an increase in necrosis. nih.govjst.go.jp |

| Human Esophageal Squamous Carcinoma (ESCC) | Apoptosis, Necrosis | Potent induction of apoptosis and necrosis, independent of differentiation grade or chemoresistance. plos.org |

| Human Promyelocytic Leukemia (HL-60) | Apoptosis, Necrosis | Sonodynamically induced apoptosis and necrosis in the presence of MACE. nih.gov |

| Rat Malignant Meningioma (KMY-J) | Cytotoxicity | Significant cytotoxic effects observed 12 hours after laser irradiation. jst.go.jp |

The generation of reactive oxygen species (ROS), particularly singlet oxygen, is the cornerstone of MACE-PDT's cytotoxic effect. patsnap.compatsnap.comvulcanchem.com Upon light activation, MACE efficiently produces these highly reactive molecules, which then inflict widespread damage to essential cellular components. patsnap.comoncotarget.com This oxidative stress leads to lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering cell death pathways. patsnap.compatsnap.com

Preclinical studies have confirmed the significant elevation of intracellular ROS levels following MACE-PDT in a dose-dependent manner. preprints.orgplos.org This surge in ROS is directly linked to the observed cellular damage and subsequent apoptosis and necrosis. patsnap.comnih.gov The damage is not confined to the cancer cells themselves but can also affect the tumor vasculature, leading to vascular shutdown and further contributing to tumor destruction. patsnap.compatsnap.com

Apoptosis and Necrosis Induction

Preclinical Phototoxicity Studies in Cell Culture Models

In vitro studies using various cell culture models have been instrumental in characterizing the phototoxic efficacy of MACE. These studies have consistently shown that MACE exhibits potent photosensitizing capabilities, leading to significant cell death upon light activation. nih.govcolab.ws The phototoxicity is dependent on both the concentration of MACE and the light dose delivered. nih.govplos.org

A standard method to assess phototoxicity is the clonogenic assay, which measures the ability of cells to proliferate and form colonies after treatment. nih.gov Studies using this assay have demonstrated the effectiveness of MACE as a photosensitizing agent in vitro. nih.gov Furthermore, fluorescence microscopy has revealed that MACE tends to localize in the lysosomes of cells, which may influence the specific mechanisms of cell death initiated. nih.gov

Table 2: Summary of Preclinical Phototoxicity Findings for MACE in Cell Culture

| Cell Line | Assay Used | Key Findings |

|---|---|---|

| Chinese Hamster Ovary (CHO) | Clonogenic Assay | MACE showed good sensitizing capabilities with light. nih.gov |

| Human Esophageal Squamous Carcinoma (TE-11R) | DCF Assay, γ-H2AX Staining | t-PDT significantly increased intracellular ROS levels and induced DNA double-strand breaks in a dose-dependent manner. plos.org |

| Human Glioblastoma (T98G) | LDH Leakage Assay | NPe6-PDT induced necrosis, as indicated by increased LDH leakage. nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Viability Assay | Cell lethality increased with radiant exposure. nih.gov |

Intracellular Signaling Cascades and Molecular Responses to Photodynamic Stress

The cellular damage inflicted by MACE-PDT triggers a complex network of intracellular signaling cascades and molecular responses as the cell attempts to cope with the photodynamic stress.

A key signaling pathway activated by MACE-PDT is the mitochondrial caspase pathway of apoptosis. jst.go.jp This pathway is initiated by the release of cytochrome c from the mitochondria into the cytoplasm. jst.go.jp The released cytochrome c then activates a cascade of enzymes called caspases, including caspase-9 and the executioner caspase-3. jst.go.jp

Activation of caspase-3 is a critical step in the apoptotic process, leading to the cleavage of various cellular proteins and ultimately, cell death. nih.govjst.go.jp Studies have shown that MACE-PDT leads to the activation of both caspase-9 and caspase-3 in glioma cells, confirming the involvement of the mitochondrial pathway. jst.go.jp Furthermore, the use of caspase inhibitors has been shown to improve cell viability after MACE-PDT, further solidifying the role of this pathway in the induced cell death. nih.gov

In response to the oxidative stress induced by MACE-PDT, cells activate various stress response pathways in an attempt to mitigate the damage and promote survival. One such response is the upregulation of heat shock proteins (HSPs), such as Hsp70. nih.gov In vitro studies have shown that MACE-PDT can increase both the mRNA and protein levels of Hsp70 in tumor cells. nih.gov

Another important stress response involves the induction of heme oxygenase-1 (HO-1), an enzyme with antioxidant properties. jst.go.jp Research has demonstrated that MACE-PDT significantly increases the expression of HO-1 in malignant meningioma cells. jst.go.jp This induction of HO-1 is thought to be a protective mechanism, and inhibiting HO-1 has been shown to enhance the cytotoxic effect of MACE-PDT. jst.go.jp These findings suggest that targeting cellular stress response pathways could be a strategy to improve the efficacy of MACE-based photodynamic therapy.

Mitochondrial Caspase Pathway Activation

Photochemical Internalization (PCI) as a Cytosolic Delivery Strategy

Photochemical Internalization (PCI) is an advanced, targeted drug delivery technology that utilizes the principles of photodynamic therapy (PDT) to facilitate the cytosolic entry of macromolecules that would otherwise be confined to endocytic vesicles. researchgate.netencyclopedia.pub This method relies on a photosensitizer that localizes to the membranes of endosomes and lysosomes. researchgate.netnih.govscispace.com Upon activation by light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), which in turn disrupt the integrity of the endo-lysosomal membranes, leading to the release of co-internalized therapeutic agents into the cytoplasm where they can reach their intracellular targets. researchgate.netencyclopedia.pubharvard.edu Monoaspartyl chlorin e6 (MACE), also known as NPe6 or Talaporfin, is a second-generation photosensitizer that has been investigated for its potential in this innovative delivery strategy. biointerfaceresearch.comoncotarget.com

Preclinical research has demonstrated the effectiveness of MACE as a photosensitizing agent for PCI. In vitro studies have shown that MACE localizes primarily within lysosomes, a critical characteristic for a successful PCI photosensitizer. nih.govscispace.com This specific subcellular localization ensures that the photodynamic effect is concentrated on the endocytic vesicles, promoting the release of their contents into the cytosol. researchgate.netencyclopedia.pub

The mechanism of PCI involves the co-administration of the photosensitizer and the therapeutic molecule. encyclopedia.pub Both are taken up by cells through endocytosis and become entrapped within endosomes. harvard.edu After a specific time interval that allows for the clearance of the photosensitizer from the plasma membrane, the target tissue is illuminated with light, typically in the red spectral region where MACE has a strong absorption peak (around 660-664 nm). nih.govscispace.comnih.gov This light activation triggers the photochemical reaction, leading to the rupture of the endosomal and lysosomal membranes and the subsequent release of the therapeutic agent into the cytoplasm. researchgate.netharvard.edu

The table below summarizes key preclinical findings related to the application of this compound in Photochemical Internalization.

| Parameter | Observation in Preclinical Studies | Significance for PCI | References |

| Subcellular Localization | Primarily localizes in lysosomes. | Ensures targeted disruption of endocytic vesicles, minimizing damage to other cellular components. | nih.govscispace.com |

| Absorption Wavelength | Strong absorption in the red spectral region (~664 nm). | Allows for deeper tissue penetration of light, enabling treatment of solid tumors. | nih.govscispace.comnih.gov |

| Phototoxicity | Demonstrates effective sensitizing capabilities with light. | Efficiently generates reactive oxygen species upon light activation to induce membrane rupture. | nih.govscispace.com |

| Therapeutic Enhancement | Enhances the cytotoxic effect of co-delivered macromolecules. | Facilitates the delivery of therapeutic agents to their intracellular targets, overcoming endosomal entrapment. | researchgate.netencyclopedia.pubharvard.edu |

These preclinical investigations underscore the potential of this compound as a key component in the PCI strategy for targeted cytosolic drug delivery.

Rational Design and Targeted Delivery Systems for Monoaspartyl Chlorin E6

Nanoparticle-Based Delivery Platforms

Nanotechnology offers a versatile approach to address the limitations of free photosensitizers. oiccpress.com By encapsulating or conjugating MACE with various nanocarriers, researchers can improve its pharmacokinetic profile and achieve preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. techscience.com

Polymeric nanoparticles and micelles are self-assembling structures formed from amphiphilic block copolymers. These platforms can encapsulate hydrophobic drugs like MACE within their core, while the hydrophilic shell provides stability in aqueous environments. harvard.eduthno.org

Researchers have developed various polymeric systems for MACE delivery. For instance, micelles composed of dextran-b-poly(lactic-co-glycolic acid) have been used to incorporate MACE. semanticscholar.org Another approach involved the fabrication of multifunctional polymeric nanoparticles that co-delivered MACE, doxorubicin (B1662922) (a chemotherapy drug), and manganese dioxide (MnO2). These nanoparticles, self-assembled from an amphiphilic block copolymer, demonstrated the ability to generate oxygen in the tumor microenvironment, thereby enhancing the photodynamic effect. thno.org

| Delivery System | Composition | Key Findings |

| Polymeric Micelles | Dextran-b-poly(lactic-co-glycolic acid) | Successful incorporation of MACE. semanticscholar.org |

| Multifunctional Nanoparticles | PCLA-PEG-PCLA, Doxorubicin, MnO2 | Co-delivery of chemotherapeutic and photosensitizer; oxygen generation to enhance PDT. thno.org |

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. They are biocompatible and biodegradable, making them attractive carriers for drug delivery. mdpi.com Liposomal formulations can improve the solubility and biodistribution of photosensitizers. researchgate.net

A novel liposomal formulation of a PVP-conjugated chlorin (B1196114) e6, known as Photolon, was developed using a "gel hydration technology." This method resulted in liposomes with an average diameter of 124.7 ± 0.6 nm and an encapsulation efficiency of over 80%. nih.gov Studies have also explored the co-encapsulation of MACE and chemotherapeutic drugs like doxorubicin or cisplatin (B142131) within PEGylated liposomes to enhance therapeutic efficacy through a combined treatment approach. mdpi.com

| Formulation | Composition | Size (nm) | Encapsulation Efficiency | Key Findings |

| Photolon Liposomes | PVP-conjugated chlorin e6 | 124.7 ± 0.6 | >80% | Rapid and efficient accumulation in macrophages. nih.gov |

| Dual-Effect Liposomes | PEGylated liposome, Doxorubicin, Chlorin e6 | - | - | Designed for combined chemo-photodynamic therapy. mdpi.com |

Inorganic nanoparticles, such as gold nanoparticles (AuNPs) and quantum dots (QDs), offer unique optical and physical properties that can be harnessed for PDT. mdpi.com Their surface can be readily functionalized for targeted delivery. mdpi.com

Gold nanoparticles are of particular interest due to their surface plasmon resonance, which can enhance the photodynamic effect. mdpi.com Studies have shown that depositing MACE on gold nanorods via electrostatic interactions can lead to a significant increase in singlet oxygen generation upon irradiation. mdpi.com Quantum dots have also been investigated as carriers for MACE. Non-covalent complexes between polymer-coated CdSe/ZnS QDs and MACE have been shown to form, allowing for efficient energy transfer from the QD to the photosensitizer. researchgate.net

| Nanocarrier | Functionalization/Complex | Key Findings |

| Gold Nanorods | Electrostatic deposition of MACE | 10-fold increase in singlet oxygen formation. mdpi.com |

| Gold Nanoparticles | Functionalized with MACE and Epidermal Growth Factor (EGF) | Highly cytotoxic to cancer cells with no toxic effect on normal cells. mdpi.com |

| Quantum Dots (CdSe/ZnS) | Non-covalent complex with MACE | Efficient Förster resonance energy transfer (FRET) from QD to MACE. researchgate.net |

Liposomal Formulations

Bioconjugation with Targeting Ligands

To further enhance the specificity of MACE, it can be chemically linked to targeting ligands that recognize and bind to receptors overexpressed on cancer cells. mdpi.com This active targeting strategy can significantly improve the cellular uptake of the photosensitizer.

Proteins and peptides are widely used as targeting moieties due to their high specificity and biocompatibility. Human serum albumin (HSA) is a natural carrier protein that can be used to encapsulate hydrophobic molecules like MACE, improving their solubility and enabling passive and active targeting of tumors. mdpi.com The interaction between MACE and HSA has been studied, revealing specific binding pockets within the protein. mdpi.com

Another innovative approach involves conjugating MACE to the B subunit of Shiga-like toxin (SLTB). techscience.com This strategy leverages the toxin's ability to bind to specific receptors on cancer cells, leading to enhanced targeted delivery and a significant increase in photodynamic toxicity compared to free MACE. techscience.com The antimicrobial peptide LL-37 has also been conjugated to chlorin e6 and loaded into a nanoemulsion to enhance its efficacy. nih.gov

| Targeting Ligand | Key Findings |

| Human Serum Albumin (HSA) | Encapsulation improves solubility and biodistribution; binds to specific sites on HSA. mdpi.com |

| Shiga-like toxin B subunit (SLTB) | Markedly reduced cytotoxicity of MACE and significantly improved photosensitization activity. techscience.com |

| Antimicrobial Peptide LL-37 | Enhanced photodynamic efficacy when conjugated with chlorin e6 in a nanoemulsion. nih.gov |

Polysaccharides are biocompatible polymers that can be used to create targeted delivery systems. Hyaluronic acid (HA) is a particularly interesting ligand as its receptor, CD44, is overexpressed in many types of cancer cells. nih.govresearchgate.net

Nanoparticles have been developed by conjugating hyperbranched MACE with hyaluronic acid, showing redox-sensitive release properties and enhanced intracellular accumulation. nih.gov Similarly, single-walled carbon nanotubes coated with hyaluronic acid and MACE have demonstrated improved dispersibility and anticancer activity. mdpi.com The incorporation of a glucose moiety into MACE has also been investigated, with the expectation that it would improve affinity for cancer cells, which often exhibit increased glucose uptake. clockss.org

| Targeting Ligand | Delivery System | Key Findings |

| Hyaluronic Acid (HA) | Hyperbranched MACE-HA nanoparticles | Redox-sensitive release and higher intracellular accumulation. nih.gov |

| Hyaluronic Acid (HA) | MACE-coated HA-carbon nanotubes | Enhanced dispersibility and anticancer activity. mdpi.com |

| Glucose | Thio-glucose-conjugated MACE | Synthesized to potentially improve affinity for cancer cells. clockss.org |

Antibody-Photosensitizer Conjugates

The conjugation of Monoaspartyl chlorin e6 (NPe6), or its parent compound chlorin e6 (Ce6), to monoclonal antibodies represents a significant strategy for enhancing tumor selectivity in photodynamic therapy (PDT). This approach combines the precise targeting capabilities of antibodies with the potent cytotoxic effects of the photosensitizer upon light activation. By linking the photosensitizer to an antibody that specifically recognizes tumor-associated antigens, the resulting conjugate can be delivered preferentially to cancer cells, thereby minimizing damage to surrounding healthy tissues. nih.govrsc.org

Research has focused on developing photoactivatable antibody-Ce6 conjugates that serve a dual function: targeting tumor tissue and executing photodynamic destruction. nih.gov One such approach involves conjugating Ce6 to Trastuzumab, an antibody that targets the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain types of breast cancer. rsc.org This conjugate, referred to as TMPC (Trastuzumab–chlorin e6 conjugate), has demonstrated specific HER2 selective interactions. Upon laser irradiation, the generation of reactive oxygen species (ROS) by the Ce6 component induces significant cell death in HER2-positive breast cancer cells. rsc.org In vivo studies using tumor-bearing mice showed that the TMPC conjugate had an approximately 6-fold higher accumulation in xenograft tumors compared to a non-targeted PEG-Ce6 conjugate after 24 hours. rsc.org

Another strategy involves creating conjugates with antibodies targeting immune checkpoint proteins, such as Programmed Death-Ligand 1 (PD-L1), which is often upregulated on tumor cells. An anti-PD-L1 antibody-Ce6 conjugate has been shown to target tumors rapidly and efficiently in both in vitro and in vivo models. nih.gov The conjugate not only delivers the photosensitizer to the tumor site but also has the capability to generate cytotoxic singlet oxygen to kill cancer cells upon light activation. nih.gov These antibody-drug conjugates (ADCs) for PDT hold promise for overcoming the challenges of low targeting efficiency sometimes associated with free photosensitizers. rsc.org

Table 1: Examples of Antibody-Chlorin e6 Conjugates

| Antibody | Target Antigen | Cancer Type | Key Research Finding | Citation |

|---|---|---|---|---|

| Trastuzumab | HER2 | HER2-Positive Breast Cancer | Demonstrated specific HER2 selectivity and induced significant cell death upon irradiation. Showed ~6-fold enhanced tumor accumulation compared to non-targeted controls in vivo. | rsc.org |

| Anti-PD-L1 | PD-L1 | General Tumor Targeting | Achieved rapid and efficient tumor targeting, with the ability to generate reactive oxygen species to kill tumor cells in vitro and in vivo. | nih.gov |

Strategies for Enhanced Tumor Accumulation and Selectivity

A primary challenge in photodynamic therapy is ensuring that the photosensitizer accumulates sufficiently in the target tumor while sparing healthy tissue. For this compound, various strategies have been developed to enhance its tumor accumulation and selectivity. These methods largely involve either chemical modification of the Ce6 molecule or its encapsulation within nanocarrier systems. techscience.commdpi.com Such modifications can improve its physicochemical properties, including water solubility and pharmacokinetic profile, leading to better biodistribution. mdpi.comchemrxiv.org Nanocarrier-based delivery, in particular, leverages the unique pathophysiology of tumors to achieve preferential accumulation. techscience.com These strategies can be broadly categorized into passive and active targeting.

Exploiting the Enhanced Permeability and Retention (EPR) Effect

Passive targeting of this compound to tumors is frequently achieved by exploiting the Enhanced Permeability and Retention (EPR) effect. The EPR effect is a phenomenon characteristic of many solid tumors, which develop a leaky and disorganized vasculature to support their rapid growth. nih.gov These leaky blood vessels have poorly-aligned endothelial cells with large gaps, allowing nanoparticles and macromolecules to extravasate from the bloodstream into the tumor interstitium. Furthermore, tumors typically lack an effective lymphatic drainage system, which means that once these nanocarriers enter the tumor tissue, they are retained for extended periods. nih.gov

By encapsulating or incorporating Ce6 into nanocarriers such as polymeric nanoparticles, micelles, or liposomes, its systemic circulation time is prolonged, and it can take advantage of the EPR effect. techscience.comthno.org Studies have shown that Ce6-based nanocarriers exhibit effective accumulation in tumor tissues primarily through this passive targeting mechanism. techscience.comd-nb.info For example, theranostic nanoparticles loaded with Ce6 and administered via systemic injection have been observed to accumulate at the tumor site due to the EPR effect. thno.org This strategy increases the local concentration of the photosensitizer within the tumor, enhancing the efficacy of PDT upon light activation while reducing systemic photosensitivity. techscience.com

Receptor-Specific Targeting Approaches

Active targeting strategies aim to further enhance selectivity by functionalizing Ce6 or its nanocarrier with ligands that bind to specific receptors overexpressed on the surface of cancer cells. This receptor-mediated endocytosis facilitates more efficient internalization of the photosensitizer into the target cells.

Several receptor-specific approaches have been investigated for Ce6:

Folate Receptor Targeting : The folate receptor is frequently overexpressed in various cancers. Nanophotosensitizers have been developed by conjugating folic acid (FA) to a Ce6-loaded nanoparticle system. These FA-functionalized nanoparticles show significantly higher cellular uptake and phototoxicity in cancer cells that overexpress the folate receptor compared to non-targeted nanoparticles. mdpi.com

CD44 Receptor Targeting : The CD44 receptor, which binds to hyaluronic acid (HA), is another prominent target in cancer therapy, particularly for breast cancer. Micelles constructed with an HA shell and a Ce6 core (HA-sese-Ce6) have been designed to target CD44-overexpressing cancer cells. This approach leads to increased internalization of the photosensitizer and enhanced PDT efficacy. nih.govnih.gov

Biotin (B1667282) Receptor Targeting : Biotin (Vitamin B7) receptors are also found to be upregulated in several cancer cell lines. Conjugating biotin directly to Ce6 has been shown to increase its selective accumulation in biotin-receptor-positive cancer cells, leading to higher cellular uptake and more effective photodynamic action compared to unconjugated Ce6. mdpi.com

These active targeting strategies not only improve the concentration of this compound at the tumor site but also enhance its uptake by individual cancer cells, leading to a more potent therapeutic outcome. mdpi.comnih.govmdpi.com

Table 2: Receptor-Specific Targeting Ligands for Chlorin e6 Delivery

| Targeting Ligand | Receptor | Delivery System | Target Cancer Type (Example) | Key Research Finding | Citation |

|---|---|---|---|---|---|

| Folic Acid (FA) | Folate Receptor | Polymeric Nanoparticles | Oral Cancer (KB, YD-38 cells) | FA-conjugated nanoparticles showed higher Ce6 uptake, ROS production, and cytotoxicity in folate receptor-positive cells. | mdpi.com |

| Hyaluronic Acid (HA) | CD44 | Diselenide Micelles | Breast Cancer | HA shell targeted CD44, leading to improved internalization and PDT efficiency in CD44-overexpressing cells. | nih.gov |

| Biotin | Biotin Receptor | Direct Conjugate | Cervical Carcinoma (HeLa cells) | Ce6-biotin conjugate showed higher binding affinity and cellular uptake in biotin-receptor-positive cells compared to free Ce6. | mdpi.com |

Modulated Release Systems (pH-Responsive, Redox-Sensitive)

To further refine the spatiotemporal control of PDT, advanced delivery systems have been designed to release this compound in response to specific stimuli within the tumor microenvironment. These "smart" nanocarriers remain stable in systemic circulation and only release their photosensitizer payload upon encountering triggers such as the acidic pH or the high redox potential characteristic of tumors.

pH-Responsive Systems : The extracellular microenvironment of solid tumors is often more acidic (pH ~6.5) than normal tissues (pH ~7.4), and the pH within endo-lysosomal compartments is even lower (pH 4.5-6.0). This pH gradient can be exploited to trigger the release of Ce6. Studies on chlorin derivatives have shown that their ability to transfer across cell membranes is strongly pH-dependent, with acidic conditions accelerating membrane transfer. researchgate.net For this compound (MACE), however, the transfer rate remains low even at pH 6, suggesting that its structure is less sensitive to physiological pH changes for membrane translocation compared to other chlorins like Ce6. researchgate.net

Despite this, pH-sensitive nanocarriers have been successfully designed. For example, a supramolecular nanosystem co-loading Ce6 and the chemotherapy drug triptolide (B1683669) demonstrated pH-sensitive behavior. nih.gov This system exhibited higher cytotoxicity against cancer cells at an acidic pH of 5.8 compared to a neutral pH of 7.4, indicating that the acidic environment, mimicking that of a tumor, facilitated greater therapeutic activity. nih.gov Another system used mesoporous silica (B1680970) nanoparticles (MSNs) that showed accelerated drug release at acidic pH, a behavior attributed to the increased solubility and reduced interaction of the payload with the carrier under acidic conditions. ntno.org

Redox-Sensitive Systems : Tumor cells maintain a significantly higher intracellular concentration of reducing agents, particularly glutathione (B108866) (GSH), compared to the extracellular environment. This redox potential difference is a powerful trigger for drug release. Redox-responsive systems are often designed using linkers, such as disulfide or diselenide bonds, which are stable in the bloodstream but are cleaved in the presence of high GSH levels inside cancer cells.

Several studies have demonstrated the efficacy of this approach for Ce6 delivery. Micelles containing diselenide bonds linking hyaluronic acid (HA) and Ce6 were developed for targeted delivery. nih.gov These micelles disassemble in the high redox environment of the tumor, releasing Ce6. nih.govnih.gov This release can be further amplified, as the ROS generated by the activated Ce6 can also trigger the cleavage of the diselenide bonds, creating a positive feedback loop for drug release. nih.gov Similarly, nanophotosensitizers using a cystamine (B1669676) (containing a disulfide bond) linker have been synthesized. These nanoparticles disintegrate and release Ce6 in a GSH-dependent manner, enhancing phototoxicity specifically within the target cells. mdpi.com

Table 3: Modulated Release Systems for Chlorin e6

| Stimulus | System Description | Responsive Mechanism/Linker | Key Research Finding | Citation |

|---|---|---|---|---|

| Acidic pH | Supramolecular Nanosystem | pH-dependent structural changes | Exhibited significantly higher cytotoxicity against B16 cells at pH 5.8 compared to pH 7.4. | nih.gov |

| Redox (GSH) | Diselenide-containing Micelles | Diselenide (-se-se-) bond cleavage | Micelles disassembled in high GSH concentrations, triggering Ce6 release. A positive feedback release was also observed via ROS. | nih.govnih.gov |

| Redox (GSH) | Polymeric Nanoparticles | Disulfide (-s-s-) bond cleavage (Cystamine) | Nanoparticles disintegrated and released Ce6 in a GSH-dependent manner, leading to enhanced ROS production and cytotoxicity. | mdpi.com |

| ROS | Polymeric Prodrug Micelles | ROS-sensitive thioether linker | ROS generated by Ce6 under irradiation triggered the release of a co-delivered chemotherapeutic drug (Paclitaxel) for synergistic therapy. | frontiersin.org |

Preclinical Pharmacokinetic and Biodistribution Studies of Monoaspartyl Chlorin E6

In Vivo Distribution Patterns in Animal Models

The distribution of Monoaspartyl chlorin (B1196114) e6 (NPe6), also known as talaporfin, within living organisms is a key determinant of its therapeutic potential. Studies in various animal models have mapped its accumulation patterns, highlighting a preferential uptake in specific tissues.

Tissue-Specific Accumulation and Retention (Tumor vs. Normal Tissues)

Preclinical research demonstrates that Monoaspartyl chlorin e6 exhibits differential accumulation in cancerous versus healthy tissues. vitusprivatklinik.com An investigation using radiolabeled [14C]NPe6 in a mouse mammary tumor model provided quantitative data on its tissue distribution. nih.govresearchgate.net While some photosensitizers show high retention in tumor tissue, studies suggest that for NPe6, the concentration in plasma may be a more significant predictor of photodynamic therapy (PDT) efficacy than the absolute amount in the tumor. nih.govresearchgate.netnih.gov

In animal models, the highest concentrations of photosensitizers are frequently observed in the liver. nih.gov Conversely, organs with relatively impermeable blood supplies, such as the heart, skeletal muscle, bone, and brain, tend to show the lowest levels of accumulation. nih.gov One study noted that among normal tissues, only skeletal muscle, brain, and skin contralateral to the tumor had lower peak concentrations than the tumor itself. nih.gov

The method of administration can also influence distribution. Local topical application of a chlorin e6-polyvinyl pyrrolidone complex in tumor-bearing rats resulted in a significantly higher selective accumulation in the tumor compared to intravenous injection. This suggests that localized delivery can enhance the tumor-to-normal-tissue ratio.

Below is a table summarizing the general distribution pattern of this compound in preclinical tumor models.

| Tissue Type | Relative Accumulation Level | Source |

| Tumor | High | vitusprivatklinik.com |

| Liver | High | nih.govresearchmap.jp |

| Skin (overlying tumor) | Similar to Tumor | nih.gov |

| Stomach | Moderate | researchmap.jp |

| Skeletal Muscle | Low | nih.gov |

| Brain | Low | nih.gov |

| Bone | Low | nih.gov |

| Heart | Low | nih.gov |

Intraocular Biodistribution in Disease Models

The biodistribution of NPe6 has been specifically studied in primate models of choroidal neovascularization (CNV), a condition involving the growth of abnormal blood vessels in the eye. nih.govresearchgate.net In these studies, intravenously administered NPe6 showed a distinct and therapeutically favorable distribution pattern. nih.govresearchgate.net

Fluorescence from the compound peaked in healthy retinal vessels almost immediately after injection, but it began to wash out rapidly, starting from one hour post-injection. nih.govresearchgate.net In stark contrast, the experimental CNV lesions showed minimal fluorescence right after injection, with intensity gradually increasing to a peak one hour after administration. nih.govresearchgate.net This delayed but selective accumulation in the neovascular tissue allows for targeted therapy. nih.gov The compound was observed to be completely cleared from all retinochoroidal tissues within 24 hours. nih.govresearchgate.net These findings demonstrate a selective localization of NPe6 in experimental CNV, enabling the occlusion of these targeted vessels while sparing the surrounding healthy retinal tissue. researchgate.netdoctorlib.org

The timeline below illustrates the differential fluorescence patterns observed in a primate CNV model.

| Time After Injection | Fluorescence in Retinal Vessels | Fluorescence in CNV Lesions | Source |

| Immediately | Peak Intensity | Low Intensity | nih.govresearchgate.net |

| 20 Minutes | Decreasing | Increasing | nih.govresearchgate.net |

| 1 Hour | Rapid Washout Begins | Peak Intensity | nih.govresearchgate.net |

| 4 Hours | Diminishing | Diminishing | nih.govresearchgate.net |

| 24 Hours | Cleared | Cleared | nih.govresearchgate.net |

Clearance Profiles and Elimination Kinetics

This compound is characterized by its relatively rapid clearance from the body, a property that distinguishes it from earlier generation photosensitizers like Photofrin II. nih.govresearchgate.net This faster elimination is advantageous as it reduces the period of generalized skin photosensitivity, a major side effect of photodynamic therapy. nih.govresearchgate.net The rapid clearance from both the circulation and tissues like the eye has been consistently noted. nih.govresearchgate.netresearchgate.net

Pharmacokinetic analyses in various models have been performed to quantify its elimination. In mice, in vivo fluorescence spectroscopy determined a clearance time of 30.3 hours. capes.gov.br Pharmacokinetic studies in cancer patients, which can inform preclinical understanding, found that the elimination kinetics fit a two-compartment model. nih.gov This model described two distinct phases of elimination from plasma with corresponding half-lives. nih.gov Despite the relatively rapid initial clearance, the compound was found to persist in plasma for as long as six weeks, though without evidence of fluorescent metabolites. nih.gov

The table below presents key pharmacokinetic parameters reported for this compound.

| Parameter | Value | Model | Source |

| Clearance Time | 30.3 hours | Mouse (in vivo fluorescence) | capes.gov.br |

| Elimination Half-Life (Phase 1) | ~9 hours (57%) | Human (2-compartment model) | nih.gov |

| Elimination Half-Life (Phase 2) | ~134 hours (43%) | Human (2-compartment model) | nih.gov |

Influence of Delivery Systems and Formulation on Pharmacokinetic Parameters

The pharmacokinetic profile of this compound can be significantly modified through different formulation and delivery strategies. These approaches aim to improve water solubility, enhance tumor targeting, and control the release of the compound.

Formulating chlorin e6 with polymers like polyvinylpyrrolidone (B124986) (PVP) has been shown to increase its hydrophilicity and enhance cellular uptake. researchgate.net The use of an ointment containing a chlorin e6-PVP complex for topical application led to more selective tumor accumulation compared to systemic injection. Similarly, conjugation with molecules like maltotriose (B133400) can create a water-soluble chlorin derivative that demonstrates superior tumor accumulation compared to talaporfin. researchmap.jp

Advanced nanocarrier systems are also being extensively explored. These include:

Liposomes and Micelles : These lipid-based nanoparticles are effective for delivering poorly water-soluble photosensitizers, allowing for controlled and prolonged release. mdpi.com Polymeric prodrug micelles can improve the dispersion and pharmacokinetic properties of the drug in aqueous environments. frontiersin.org

Nanoemulsions : Nanoemulsions serve as efficient carriers that can improve the pharmacokinetic profile of chlorin e6 and facilitate targeted delivery, partly through the enhanced permeability and retention (EPR) effect in tumor tissues. mdpi.com

Extracellular Vesicles : Loading the photosensitizer into extracellular vesicles has been shown to alter its plasma concentration profile over time when compared to standard liposomal formulations. mdpi.com

These formulation strategies can protect the photosensitizer from premature interaction with plasma components and improve its delivery to the target site. researchgate.net

| Delivery System / Formulation | Effect on Pharmacokinetics / Distribution | Source |

| Polyvinylpyrrolidone (PVP) Complex | Enhanced hydrophilicity and cellular uptake; improved tumor selectivity with topical application. | researchgate.net |

| Maltotriose Conjugation | Improved water solubility and enhanced tumor accumulation. | researchmap.jp |

| Nanoemulsions | Improved pharmacokinetic profile and targeted delivery via EPR effect. | mdpi.com |